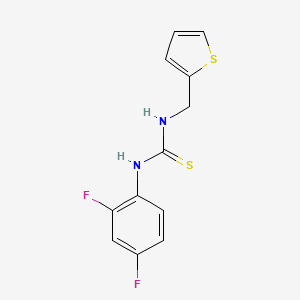

N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved a sequence of radical bromination, substitution, deprotection, formation of isothiocyanates, and addition of ammonia (Suaifan et al., 2010). This method could potentially be adapted for the synthesis of N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea by selecting appropriate precursors.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray diffraction. For instance, the structure of certain thiourea compounds was determined by single crystal X-ray diffraction, showcasing a typical configuration of thiourea moieties (Mansuroğlu et al., 2009). These techniques could be employed to analyze the molecular structure of N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea.

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, such as [3+2] cycloadditions, offering routes to diverse compounds (Xie et al., 2019). These reactions could be explored for N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea to synthesize novel compounds or to modify its structure for specific applications.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structure, can be determined through analytical techniques. For example, the crystal structure and specific heat capacity of a thiourea derivative were studied to understand its stability and thermal behavior (Jironga, 2013). These properties are crucial for the practical application and handling of the compound.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including reactivity, potential for hydrogen bonding, and interactions with other molecules, are essential for their application in various fields. Spectroscopic and computational studies can provide insights into these properties, as seen in the investigation of a thiourea derivative's spectroscopic, reactive, transport, and docking properties (Aswathy et al., 2017).

Applications De Recherche Scientifique

Environmental and Biological Sensor Applications

Thioureas and their derivatives, including compounds like N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea, have been extensively studied for their applications in environmental and biological sensing. These compounds are known for their ability to establish inter- and intramolecular hydrogen bonding due to their nucleophilic S- and N- atoms. This makes them excellent chemosensors for detecting various environmental pollutants and biological analytes. Recent advances highlight their use in highly sensitive and selective fluorimetric and colorimetric chemosensors for detecting anions and neutral analytes such as CN-, AcO-, F-, ClO-, citrate ions, ATP, DCP, and Amlodipine in diverse samples from biological, environmental, and agricultural domains. This indicates the potential of thiourea derivatives in developing organic fluorescent and colorimetric sensors for a broad spectrum of applications (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives with selected metals like Cu, Ag, and Au showcases their significant role in biological and medicinal applications. These derivatives, by coordinating with suitable metal ions, exhibit enhanced activities in pharmaceutical chemistry. Their versatility extends to analytical chemistry as chemosensors, useful for detecting anions and cations in environmental and biological samples. This dual role underscores the importance of thiourea derivatives in advancing both medicinal chemistry and environmental monitoring (Ezzat Khan et al., 2020).

Gold Leaching Applications

In the field of mineral processing and extractive metallurgy, thiourea has been explored as an alternative to cyanide for gold extraction from various mineral resources. Research has focused on optimizing the conditions under which thiourea can effectively leach gold, considering factors like the presence of oxidants and the control of solution pH. Although some limitations exist, such as the stability of thiourea under leaching conditions, its potential for overcoming the environmental and safety concerns associated with cyanide use makes it a subject of ongoing interest (Jinshan Li & Jan D. Miller, 2006).

Pharmaceutical Applications

The structural diversity and substitution patterns of nitrogen heterocycles, including thiourea derivatives, play a significant role in the pharmaceutical industry. A large percentage of FDA-approved drugs contain nitrogen heterocycles due to their effectiveness in various therapeutic applications. Thiourea derivatives, being part of this class, contribute to the medicinal properties of drugs, including antimicrobial, antiviral, and anti-inflammatory activities. Their capacity to be modified for enhanced biological activity makes them valuable in drug development (Edon Vitaku et al., 2014).

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2S2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURZLBPIPBVNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=S)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)